6-Bromo-5-nitropyridine-3-methanol
Description
6-Bromo-5-nitropyridine-3-methanol is a heterocyclic aromatic compound featuring a pyridine backbone substituted with bromo (-Br), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups at positions 6, 5, and 3, respectively. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
(6-bromo-5-nitropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2 |
InChI Key |
BNLZZPCTZHFMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-nitropyridine-3-methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 3-nitropyridine followed by the introduction of the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for 6-Bromo-5-nitropyridine-3-methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-nitropyridine-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
Oxidation: 6-Bromo-5-nitropyridine-3-carboxylic acid.
Reduction: 6-Bromo-5-aminopyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-nitropyridine-3-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitropyridine-3-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 6-Bromo-5-nitropyridine-3-methanol with structurally similar pyridine derivatives, focusing on substituent effects, reactivity, and theoretical insights.
Substituent Effects and Electronic Properties
6-(Trifluoromethyl)nicotinic Acid (CAS: 231291-22-8)
- Molecular Formula: C₇H₄F₃NO₂ (MW: 191.11 g/mol).
- Key Substituents : Trifluoromethyl (-CF₃) at position 6 and carboxylic acid (-COOH) at position 3.
- Comparison: The -CF₃ group in 6-(trifluoromethyl)nicotinic acid is strongly electron-withdrawing, similar to the -Br and -NO₂ groups in 6-Bromo-5-nitropyridine-3-methanol.
5-Bromo-2-methylpyridin-3-amine (CAS: 914358-73-9)
- Molecular Formula : C₆H₇BrN₂ (MW: 187.04 g/mol).
- Key Substituents : Bromo (-Br) at position 5, methyl (-CH₃) at position 2, and amine (-NH₂) at position 3.
- Comparison: The amine group in 5-Bromo-2-methylpyridin-3-amine enhances nucleophilicity at position 3, contrasting with the hydroxymethyl group in the target compound, which may participate in oxidation or esterification reactions. The nitro group in 6-Bromo-5-nitropyridine-3-methanol further deactivates the pyridine ring compared to the methyl group in this analog, reducing electrophilic substitution reactivity.
Theoretical Insights from Density Functional Theory (DFT)
Computational studies on related compounds suggest that exact exchange terms in DFT (e.g., Becke’s hybrid functional) improve accuracy in predicting thermochemical properties, such as atomization energies and ionization potentials. For example:
- The inclusion of exact exchange reduces average absolute deviations in atomization energy predictions to 2.4 kcal/mol.
- Correlation-energy functionals, such as the Lee-Yang-Parr (LYP) model, demonstrate <5% error in calculating molecular correlation energies. These methods could theoretically model the electronic structure and stability of 6-Bromo-5-nitropyridine-3-methanol, particularly the interplay between its substituents and aromatic ring.
Data Table: Key Properties of Compared Compounds
Biological Activity
6-Bromo-5-nitropyridine-3-methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of nitropyridines and is characterized by its unique structural features, including a bromine atom, a nitro group, and a methanol group attached to the pyridine ring. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula of 6-Bromo-5-nitropyridine-3-methanol is with a molecular weight of 233.02 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| IUPAC Name | (6-bromo-5-nitropyridin-3-yl)methanol |
| InChI Key | BNLZZPCTZHFMSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1N+[O-])Br)CO |
The biological activity of 6-Bromo-5-nitropyridine-3-methanol is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects such as:
- Antimicrobial Activity : Nitro compounds like 6-Bromo-5-nitropyridine-3-methanol have been shown to possess antimicrobial properties by producing toxic intermediates that can bind covalently to DNA, resulting in cellular damage and death . This mechanism is similar to that observed in other nitro-containing antibiotics such as metronidazole.
- Anticancer Activity : The compound may also exhibit anticancer properties through its ability to target hypoxic cancer cells. The presence of the nitro group is crucial for enhancing the cytotoxicity against cancer cells under low oxygen conditions, making it a potential candidate for hypoxia-activated prodrugs .
Case Studies and Research Findings
Several studies have investigated the biological activities of 6-Bromo-5-nitropyridine-3-methanol:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical strains of bacteria and fungi. The results indicated that it exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.
- Antitumor Activity : Research has shown that derivatives of nitropyridines can inhibit tumor growth in various cancer models. The mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction of the nitro group.
- Inflammatory Response Modulation : Nitro-containing compounds have been noted for their ability to modulate inflammatory responses. A study highlighted that compounds similar to 6-Bromo-5-nitropyridine-3-methanol can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, reducing inflammation .
Comparative Analysis
To contextualize the biological activity of 6-Bromo-5-nitropyridine-3-methanol, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-5-nitropyridine-3-methanol | Moderate | Significant | DNA binding via reactive intermediates |
| 5-Nitroimidazole | High | Moderate | Reduction leading to ROS production |
| 5-Bromo-2-nitropyridine | Low | Low | Limited interaction with cellular targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
